molecular formula C22H27N5O2S B4285214 N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropoxybenzyl)-1-piperazinyl]acetamide

N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropoxybenzyl)-1-piperazinyl]acetamide

Cat. No.: B4285214
M. Wt: 425.5 g/mol
InChI Key: DYZQWAQYCZOCDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropoxybenzyl)-1-piperazinyl]acetamide, commonly known as BTA-EG4, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of BTA-EG4 varies depending on its application. In medicinal chemistry, BTA-EG4 inhibits the activity of enzymes involved in cancer cell proliferation by binding to their active sites. In biochemistry, BTA-EG4 binds to metal ions in biological systems and undergoes a change in fluorescence, allowing for their detection. In materials science, BTA-EG4 is incorporated into polymers, where it forms strong intermolecular interactions, resulting in improved mechanical and thermal properties.
Biochemical and Physiological Effects:
BTA-EG4 has been shown to exhibit various biochemical and physiological effects depending on its application. In medicinal chemistry, BTA-EG4 has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In biochemistry, BTA-EG4 has been used to detect metal ions in biological systems. In materials science, BTA-EG4 has been incorporated into polymers to create materials with improved mechanical and thermal properties.

Advantages and Limitations for Lab Experiments

BTA-EG4 has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment for its synthesis and characterization.

Future Directions

There are several future directions for the study of BTA-EG4, including its potential applications in drug delivery, imaging, and sensing. In drug delivery, BTA-EG4 could be used as a carrier for targeted drug delivery to cancer cells. In imaging, BTA-EG4 could be used as a fluorescent probe for the detection of metal ions in biological systems. In sensing, BTA-EG4 could be used to create sensors for the detection of various analytes in environmental and biological samples.
Conclusion:
In conclusion, BTA-EG4 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on BTA-EG4 could lead to the development of novel materials, drugs, and sensors with significant practical applications.

Scientific Research Applications

BTA-EG4 has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, BTA-EG4 has been shown to exhibit anti-cancer properties by inhibiting the activity of certain enzymes involved in cancer cell proliferation. In biochemistry, BTA-EG4 has been used as a fluorescent probe for the detection of metal ions in biological systems. In materials science, BTA-EG4 has been incorporated into polymers to create materials with improved mechanical and thermal properties.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-[4-[(4-propan-2-yloxyphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2S/c1-16(2)29-19-6-3-17(4-7-19)14-26-9-11-27(12-10-26)15-22(28)23-18-5-8-20-21(13-18)25-30-24-20/h3-8,13,16H,9-12,14-15H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZQWAQYCZOCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NC3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropoxybenzyl)-1-piperazinyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropoxybenzyl)-1-piperazinyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropoxybenzyl)-1-piperazinyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropoxybenzyl)-1-piperazinyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropoxybenzyl)-1-piperazinyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropoxybenzyl)-1-piperazinyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.